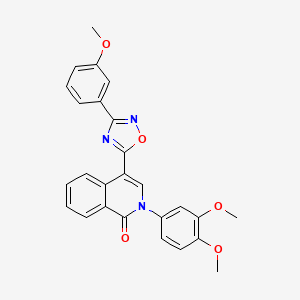

![molecular formula C23H17NO3 B2453493 N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923107-57-7](/img/structure/B2453493.png)

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

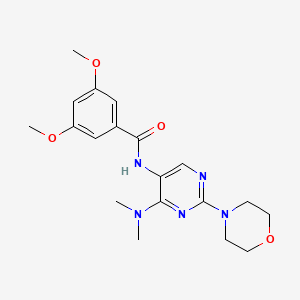

Benzamides are a class of compounds that contain a benzamide moiety, which is a carboxamide group substituted with a benzene ring . They are widely used in the pharmaceutical industry and serve as crucial building blocks for many drug candidates .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of a catalyst . This reaction can be performed under ultrasonic irradiation, which is a green and powerful technology .Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to a carboxamide group . The exact structure can vary depending on the specific substituents attached to the benzene ring .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including acylation, reduction, and condensation reactions . The exact reactions and their mechanisms can depend on the specific substituents present on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary depending on their specific structure. For example, benzamides typically have a molecular weight of around 200-300 g/mol . They are usually solid at room temperature .Applications De Recherche Scientifique

Anticancer Properties

N-substituted benzamides, including compounds with chromen moieties, have been studied for their anticancer activities. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (Ravinaik et al., 2021).

Antimicrobial Activity

Compounds with chromen and benzamide frameworks have been investigated for their antimicrobial efficacy. A novel synthetic pathway involving microwave irradiation was employed to produce 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, showing significant antibacterial and antifungal activities (Raval et al., 2012).

Antituberculosis Activity

A PTSA-catalyzed synthesis approach was used to produce 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine derivatives, which demonstrated promising antituberculosis activity, indicating potential applications in the treatment of tuberculosis (Warekar et al., 2017).

Anticholinesterase Activity

N-substituted chromen-3-carboxamides bearing tryptamine moieties were synthesized and tested for their anticholinesterase activity, revealing significant inhibition against acetylcholinesterase (AChE), suggesting their use in treating neurodegenerative diseases like Alzheimer's (Ghanei-Nasab et al., 2016).

Material Science Applications

In material science, a novel monomer diacid containing coumarin chromophores was synthesized and used in the formation of aromatic polyamides. These polymers, with photosensitive coumarin pendent groups, exhibited unique properties suitable for advanced material applications, including solubility in various solvents and good thermal stability (Nechifor, 2009).

Mécanisme D'action

Target of Action

Similar compounds, such as n-benzimidazol-2yl benzamide analogues, have been shown to act as allosteric activators of human glucokinase (gk) . GK is a key enzyme in glucose metabolism and plays a crucial role in maintaining blood glucose homeostasis .

Mode of Action

This interaction could potentially increase the catalytic action of GK .

Biochemical Pathways

Activation of GK can enhance the conversion of glucose to glucose-6-phosphate, a critical step in glycolysis .

Result of Action

Based on the potential activation of gk, it can be inferred that the compound may have hypoglycemic effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO3/c1-15-7-9-16(10-8-15)22-14-20(25)19-13-18(11-12-21(19)27-22)24-23(26)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEPWMMVSNCFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2453416.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B2453418.png)

![(E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one](/img/structure/B2453420.png)

![8-chloro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2453429.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2453431.png)

![1-(4-bromophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2453432.png)